molecular formula C16H14N2O2S2 B2738439 N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895480-85-0

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2738439
CAS No.: 895480-85-0
M. Wt: 330.42
InChI Key: WMZRIBMPTRPUTM-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a useful research compound. Its molecular formula is C16H14N2O2S2 and its molecular weight is 330.42. The purity is usually 95%.
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Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

  • Molecular Formula : C16H14N2O2S2
  • Molecular Weight : 330.42 g/mol
  • IUPAC Name : N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide

The biological activity of this compound is attributed to its ability to interact with various biological targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial growth.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
  • DNA/RNA Interaction : Potential interference with nucleic acid processes, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the compound's effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values indicating potent anticancer activity. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
  • In Vivo Studies :
    • In mouse xenograft models, treatment with this compound resulted in reduced tumor growth rates compared to controls, suggesting effective in vivo anticancer activity .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antifungal Activity : Preliminary tests suggest potential antifungal properties, warranting further investigation into its efficacy against common fungal pathogens.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerA549, MCF-7Induction of apoptosis; IC50 values
AntibacterialE. coli, S. aureusSignificant antibacterial activity
AntifungalVarious fungiPreliminary antifungal effects

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-12-8-5-9-13-15(12)18-16(22-13)17-14(19)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZRIBMPTRPUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.